2-Bromo-3',5'-dichlorobenzophenone
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Overview
Description
2-Bromo-3’,5’-dichlorobenzophenone, also known by its IUPAC name (2-bromophenyl)(3,5-dichlorophenyl)methanone, is a chemical compound with the molecular formula C13H7BrCl2O and a molecular weight of 330.01 . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzophenone core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,5’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2-Bromo-3’,5’-dichlorobenzophenone may involve large-scale bromination and chlorination processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’,5’-dichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or ferric chloride in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted benzophenones, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-Bromo-3’,5’-dichlorobenzophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 2-Bromo-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-3,5-dichlorobenzaldehyde
- 1-Bromo-3,5-dichlorobenzene
- 2-Bromo-4’,6’-dichlorobenzophenone
Comparison: Compared to similar compounds, 2-Bromo-3’,5’-dichlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-bromophenyl)-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASSWZUFKURMHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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